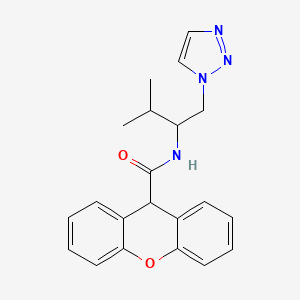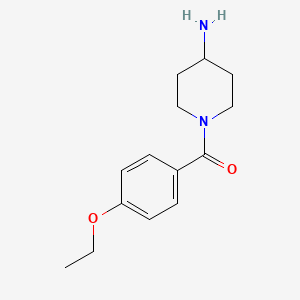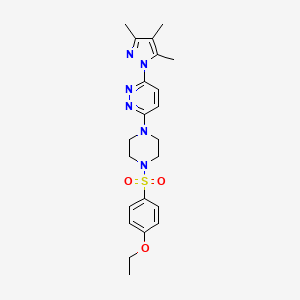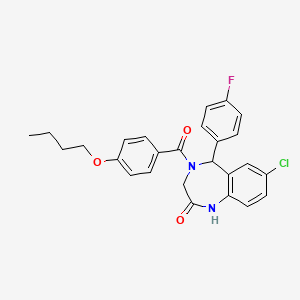
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is a pyridine derivative that is synthesized through a multistep process involving several chemical reactions. The aim of
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The antibacterial and antifungal properties of this compound are believed to be due to its ability to disrupt the cell membrane and inhibit the synthesis of essential cellular components.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in the levels of various biochemical markers in the body. For example, it has been found to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione, an important antioxidant. These changes can lead to oxidative stress and cell damage. However, the physiological effects of this compound on humans are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells intact. This makes it a potential candidate for the development of new cancer therapies. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide. One direction is the development of new cancer therapies based on this compound. Another direction is the exploration of its potential as an antibacterial and antifungal agent. Additionally, more studies are needed to fully understand the mechanism of action and physiological effects of this compound. Finally, the development of new methods for the synthesis of this compound may lead to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide involves a multistep process that starts with the reaction of 2-methyl-4,5-dihydrothiazole with paraformaldehyde to form 2-methyl-4-(oxomethyl)thiazole. This compound is then reacted with ethyl chloroacetate and sodium ethoxide to form 2-methyl-4-(2-ethoxy-2-oxoethyl)thiazole. The final step involves the reaction of this compound with 2-bromoacetic acid to form this compound.
Applications De Recherche Scientifique
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Propriétés
IUPAC Name |
2-(bromomethyl)-4-propan-2-yloxypyridine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.BrH/c1-7(2)12-9-3-4-11-8(5-9)6-10;/h3-5,7H,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMVYWHSZBEMNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1)CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2385270.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2385272.png)
![4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2385277.png)
![3-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2385280.png)
![5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385282.png)

![1-Methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2385285.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide](/img/structure/B2385287.png)
![3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2385288.png)



